4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(Benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound characterized by its unique molecular structure This compound is part of the oxazole class, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of a suitable precursor, such as a β-amino acid derivative, under acidic conditions. The reaction may require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The oxazole ring can be reduced to form a corresponding amine.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-sulfonic acid.
Reduction: 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (reduced form).
Substitution: 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine (chlorinated form).
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to understand enzyme mechanisms or cellular processes.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases or conditions.
Industry: It may be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(Methylsulfonyl)benzenesulfonyl chloride
4-(Bromophenyl) 4-methylbenzenesulfonate
1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene
Uniqueness: 4-(Benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine stands out due to its specific structural features, such as the presence of the oxazole ring and the combination of benzenesulfonyl and dimethyl groups. These features may confer unique chemical properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-9-11-14(12-10-13)16-19-17(18(23-16)20(2)3)24(21,22)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOOGHQQTQIBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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